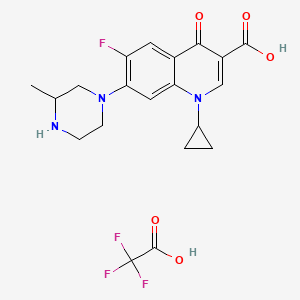
Desmethoxy Gatifloxacin Trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Desmethoxy Gatifloxacin Trifluoroacetate is a chemical compound with the molecular formula C20H21F4N3O5 and a molecular weight of 459.39 . It is a derivative of gatifloxacin, a fourth-generation fluoroquinolone antibiotic. This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use .
Preparation Methods
The synthesis of Desmethoxy Gatifloxacin Trifluoroacetate involves several steps, starting from the basic structure of gatifloxacinThe reaction conditions often involve the use of trifluoroacetic acid and other reagents under controlled temperature and pressure . Industrial production methods may vary, but they generally follow similar principles to ensure the purity and stability of the compound.
Chemical Reactions Analysis
Desmethoxy Gatifloxacin Trifluoroacetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Desmethoxy Gatifloxacin Trifluoroacetate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: It is used in the study of bacterial resistance and the development of new antibiotics.
Medicine: It is used in the research of new therapeutic agents and drug delivery systems.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Desmethoxy Gatifloxacin Trifluoroacetate is similar to that of gatifloxacin. It works by inhibiting the bacterial enzymes DNA gyrase and topoisomerase IV, which are essential for DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, the compound prevents the replication of bacterial genetic material, leading to the death of the bacteria .
Comparison with Similar Compounds
Desmethoxy Gatifloxacin Trifluoroacetate is unique due to its trifluoroacetate group, which enhances its stability and reactivity. Similar compounds include:
Gatifloxacin: The parent compound, which lacks the trifluoroacetate group.
Moxifloxacin: Another fourth-generation fluoroquinolone with a similar mechanism of action.
Levofloxacin: A third-generation fluoroquinolone with a slightly different structure and spectrum of activity.
Properties
Molecular Formula |
C20H21F4N3O5 |
|---|---|
Molecular Weight |
459.4 g/mol |
IUPAC Name |
1-cyclopropyl-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C18H20FN3O3.C2HF3O2/c1-10-8-21(5-4-20-10)16-7-15-12(6-14(16)19)17(23)13(18(24)25)9-22(15)11-2-3-11;3-2(4,5)1(6)7/h6-7,9-11,20H,2-5,8H2,1H3,(H,24,25);(H,6,7) |
InChI Key |
URJUNYOPXJPQGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


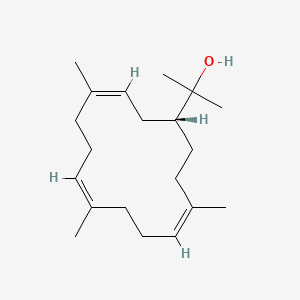
![5-[[6-(Oxan-3-ylmethylamino)pyrimidin-4-yl]amino]pyrazine-2-carbonitrile](/img/structure/B12339937.png)
![(4s,5r,6r)-4,5-Dihydroxy-6-[(1r,2r)-1,2,3-Trihydroxypropyl]-5,6-Dihydro-4h-Pyran-2-Carboxylic Acid](/img/structure/B12339939.png)

![Tert-butyl 2-[[3-(4-aminophenyl)-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]propyl]-ethylamino]acetate](/img/structure/B12339943.png)
![[(5S,7R)-2-azatricyclo[3.3.1.13,7]decan-1-yl]methanol](/img/structure/B12339949.png)
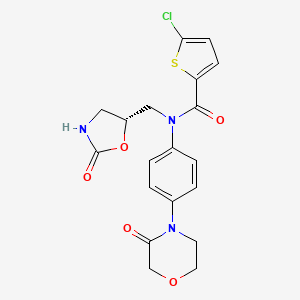
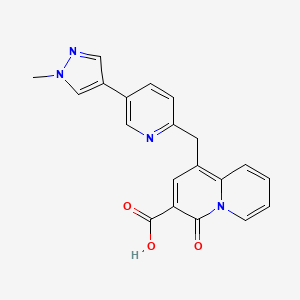
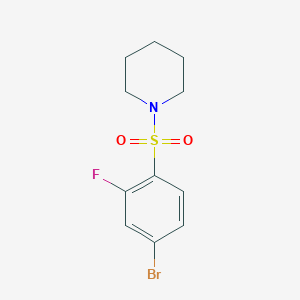
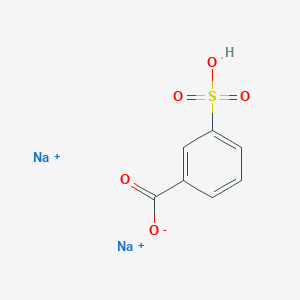
![(E)-N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroethyl}-N''-nitroguanidine](/img/structure/B12339985.png)
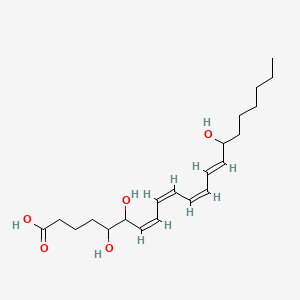
![Ethanone, 2,2,2-trifluoro-1-[1-(phenylmethyl)-1,7-diazaspiro[4.4]non-7-yl]-](/img/structure/B12339995.png)
![N'-[(1Z)-(5-methoxy-1H-indol-3-yl)methylidene]-4-(1-methyl-1H-indol-3-yl)butanehydrazide](/img/structure/B12340001.png)
